![molecular formula C21H14ClFN2O2 B560287 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide CAS No. 1186372-20-2](/img/structure/B560287.png)

2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

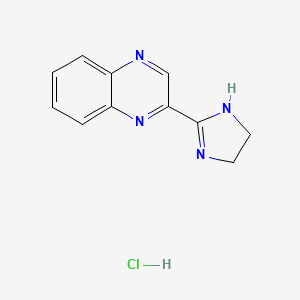

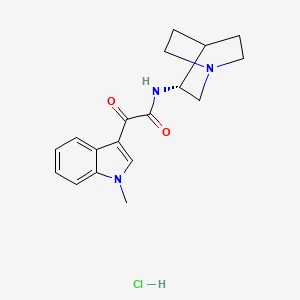

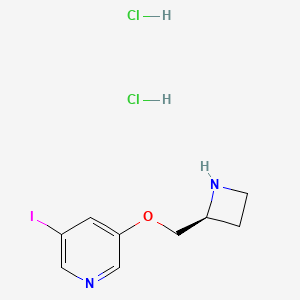

The compound “2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide” is likely to be an organic compound containing a fluorene group, which is a polycyclic aromatic hydrocarbon. It also contains a chloro group, a fluoro group, and an amide group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a fluorene derivative with a suitable chloro-fluoro-benzamide. The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorene ring system, along with a benzamide group that is substituted with both chloro and fluoro groups .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the fluorene group, the amide group, and the halogen substituents. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorene group could contribute to its hydrophobicity, while the amide group could participate in hydrogen bonding .Applications De Recherche Scientifique

Inhibition of Cyclophilin A

TMN355 has been identified as a potent chemical inhibitor of Cyclophilin A (CyPA), a protein that plays a significant role in various cellular processes. The inhibition of CyPA by TMN355 can lead to reduced foam cell formation and cytokine secretion, which are critical factors in the development of atherosclerosis .

2. Impact on Macrophage Polarization and Adipocyte Inflammation Research suggests that TMN355 can reverse the effects of CyPA on macrophage polarization and adipocyte inflammation. This indicates TMN355’s potential application in studying inflammatory cascades within obese adipose tissue, providing insights into obesity-related inflammation .

Atherosclerosis Research

TMN355 is utilized in atherosclerosis research due to its ability to inhibit CyPA, which is implicated in the pathogenesis of atherosclerosis. By reducing foam cell formation and cytokine secretion, TMN355 serves as a valuable tool for understanding and potentially treating this cardiovascular disease .

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide, also known as TMN355, is Cyclophilin A . Cyclophilin A is a secretory protein that plays a significant role in various cellular processes, including immune response, inflammation, and cell signaling . Another important target of TMN355 is CD147 , a transmembrane glycoprotein .

Mode of Action

TMN355 acts as a potent inhibitor of Cyclophilin A . It interacts with Cyclophilin A, reducing its expression and thereby decreasing the formation of foam cells and cytokine secretion . TMN355 also interacts with CD147, a receptor for Cyclophilin A . This interaction activates the NF-κB signaling pathway, which promotes inflammation by upregulating various pro-inflammatory cytokines .

Biochemical Pathways

The interaction of TMN355 with Cyclophilin A and CD147 affects several biochemical pathways. It inhibits the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines . This interaction also attenuates adipocyte differentiation by inhibiting the expression of PPARγ and C/EBPβ via LZTS2-mediated downregulation of β-catenin .

Result of Action

The action of TMN355 results in a decrease in lipid uptake by 65–75% even after exposure to oxidized LDL . It also reduces the expression of scavenger receptors expressed during the differentiation process, such as CD36 and LOX-1 . Furthermore, TMN355 effectively restores adipocytes’ functions and insulin sensitivity .

Action Environment

The efficacy and stability of TMN355 can be influenced by environmental factors such as glucose levels. For instance, in high glucose conditions, TMN355 has been shown to effectively increase the migration of monocytes to the endothelial cell monolayer . Additionally, in diet-induced obese zebrafish, targeted inhibition of Cyclophilin A by TMN355 notably reduced adipose tissue inflammation and restored adipocyte function, resulting in improvement of insulin sensitivity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-(9H-fluoren-9-ylcarbamoyl)-6-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFN2O2/c22-16-10-5-11-17(23)18(16)20(26)25-21(27)24-19-14-8-3-1-6-12(14)13-7-2-4-9-15(13)19/h1-11,19H,(H2,24,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNLLCUAISZNRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.